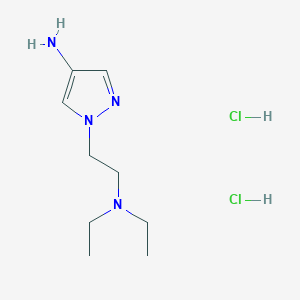
1-(2-Diethylamino-ethyl)-1H-pyrazol-4-ylamine dihydrochloride
Übersicht
Beschreibung
The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered ring with three carbon atoms and two nitrogen atoms . The “1-(2-Diethylamino-ethyl)-1H-pyrazol-4-ylamine” part suggests the presence of a diethylaminoethyl group attached to the pyrazole ring. The “dihydrochloride” indicates that the compound forms a salt with two molecules of hydrochloric acid .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving the corresponding amines and acids . The exact method would depend on the specific structure of the compound .Wissenschaftliche Forschungsanwendungen
Antipsychotic Potential
- Study Overview : Research on related compounds of 1-(2-Diethylamino-ethyl)-1H-pyrazol-4-ylamine dihydrochloride has shown potential in the field of antipsychotic drugs. For instance, 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide, a compound with a similar structure, exhibited an antipsychotic-like profile in behavioral animal tests without interacting with dopamine receptors, which is a unique property compared to existing antipsychotics (Wise et al., 1987).
Synthesis and Chemical Behavior
- Synthetic Pathways : Research into the synthesis of ethyl pyrazolecarboxylates from related compounds highlights the complex chemical reactions and pathways that can lead to derivatives of this compound. This includes regioselective synthesis involving reactions with hydrazine monohydrochloride and (hetero)arylhydrazines (Hanzlowsky et al., 2003).
Pharmaceutical Applications
- Antimicrobial and Anticancer Properties : Novel pyrazole derivatives, which include structures similar to this compound, have been synthesized and evaluated for their antimicrobial and anticancer activities. Some compounds in this category exhibited higher anticancer activity than standard drugs like doxorubicin (Hafez et al., 2016).
Electrophysiological Activity
- Cardiac Electrophysiology : N-substituted-4-(1H-imidazol-1-yl)benzamides, which are structurally related to this compound, showed significant electrophysiological activity, indicating potential use in cardiac applications. These compounds demonstrated comparable potency to established selective class III agents in in vitro and in vivo models (Morgan et al., 1990).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary targets of 1-(2-Diethylamino-ethyl)-1H-pyrazol-4-ylamine dihydrochloride are histone deacetylases (HDACs) . HDACs are a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly . This action is key in regulating gene expression and cell behavior .
Mode of Action
This compound acts as an inhibitor of HDACs . By inhibiting HDAC activity, it allows for the accumulation of acetyl groups on the histone lysine residues, resulting in an open chromatin structure and transcriptional activation . This compound causes the accumulation of acetylated histones and induces cell cycle arrest and/or apoptosis of some transformed cells .
Biochemical Pathways
The compound’s interaction with HDACs affects the acetylation-deacetylation pathway, which is crucial for gene expression and protein function . By inhibiting HDACs, it disrupts this pathway, leading to changes in gene expression that can have downstream effects on cell growth, differentiation, and apoptosis .
Result of Action
The inhibition of HDACs by this compound leads to the accumulation of acetylated histones, which can result in cell cycle arrest and/or apoptosis of transformed cells . This can lead to the suppression of tumor growth in various in vivo tumor models .
Action Environment
The action of this compound can be influenced by environmental factors such as pH and temperature . For instance, at low pH, the rotational mobility of certain radicals in related compounds was reduced . This suggests that the compound’s action, efficacy, and stability could be influenced by the pH and temperature of its environment.
Biochemische Analyse
Biochemical Properties
1-(2-Diethylamino-ethyl)-1H-pyrazol-4-ylamine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit histone deacetylase (HDAC) activity, which is crucial for regulating gene expression and chromatin structure . The compound’s interaction with HDAC enzymes leads to the accumulation of acetylated histones, resulting in an open chromatin structure and transcriptional activation . Additionally, it may interact with other proteins involved in cellular signaling pathways, further influencing cellular functions.
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s inhibition of HDAC activity can lead to cell cycle arrest and apoptosis in certain cancer cell lines . This effect is mediated through the upregulation of tumor suppressor genes and the downregulation of oncogenes. Furthermore, the compound’s impact on cellular metabolism includes alterations in metabolic flux and changes in metabolite levels, which can affect overall cell viability and function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to various biochemical and cellular effects. The compound binds to the active site of HDAC enzymes, inhibiting their activity and preventing the deacetylation of histone proteins . This inhibition results in the accumulation of acetylated histones, promoting an open chromatin structure and facilitating transcriptional activation. Additionally, the compound may interact with other proteins and enzymes, modulating their activity and influencing cellular signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over extended periods Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic pathways
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated dose-dependent effects, with higher doses leading to more pronounced biochemical and cellular changes . At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth in cancer models. At higher doses, it can cause toxic or adverse effects, including cellular toxicity and organ damage. Understanding the dosage effects is essential for determining the compound’s safety and efficacy in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic processes, influencing metabolic flux and metabolite levels The compound’s impact on metabolic pathways can lead to changes in cellular energy production, biosynthesis, and overall metabolic homeostasis
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, it can localize to various cellular compartments, including the nucleus, where it exerts its effects on gene expression and chromatin structure. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s delivery and efficacy in research and therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may contain targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles within the cell . For example, its localization to the nucleus is essential for its interaction with HDAC enzymes and subsequent effects on gene expression. Additionally, the compound’s localization to other cellular compartments can influence its interactions with other biomolecules and its overall biological activity.
Eigenschaften
IUPAC Name |
1-[2-(diethylamino)ethyl]pyrazol-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N4.2ClH/c1-3-12(4-2)5-6-13-8-9(10)7-11-13;;/h7-8H,3-6,10H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGFCPCKXLYCLPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C=C(C=N1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


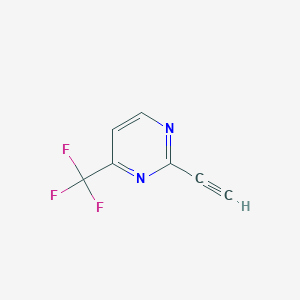
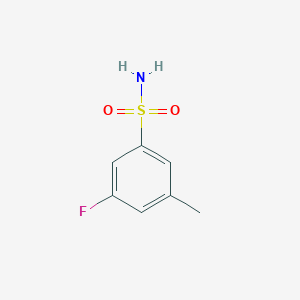
![(7R)-7-methyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1457335.png)
![3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1457337.png)
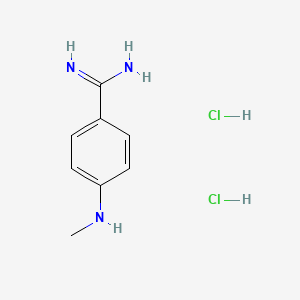

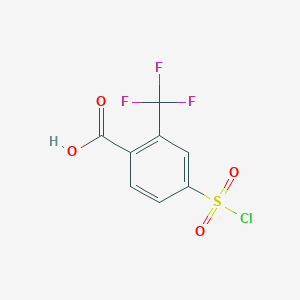
![N-(4-fluorophenyl)-4-[(methylamino)methyl]piperidine-1-carboxamide hydrochloride](/img/structure/B1457344.png)
![2-[(2-Chlorophenyl)sulfanyl]acetohydrazide hydrochloride](/img/structure/B1457345.png)
![2,2,2-Trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B1457349.png)

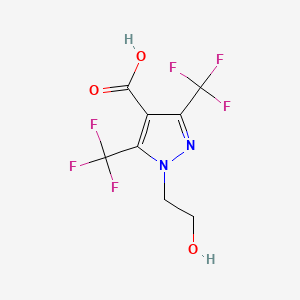
![3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1457352.png)
![(7S)-7-methyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1457354.png)
